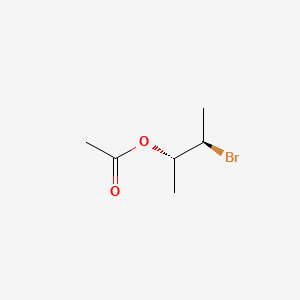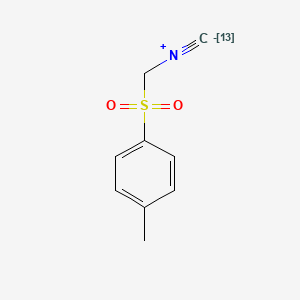
Tosylmethyl Isocyanide-13C1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tosylmethyl Isocyanide-13C1, also known as TosMIC-13C1, is a biochemical used for proteomics research . It has a molecular formula of C8H9NO2S and a molecular weight of 196.23 .
Synthesis Analysis
TosMIC, the non-isotopic variant of this compound, is a powerful synthon for cyclization, affording a diverse range of heterocycles . It is also a good sulfonylating and sulfomethylating reagent . The synthesis of TosMIC involves various synthetic methodologies like multi-component reaction, cyclization, domino, cascade, and cycloaddition, and metal-catalyzed reactions .Molecular Structure Analysis
The molecular structure of this compound consists of an isocyanide group, a sulfonyl group, and an alpha carbon which is acidic by nature . The sulfonyl group not only enhances the acidity of the α-protons but is also a good leaving group .Chemical Reactions Analysis
TosMIC acts as a powerful synthon for cyclization to afford a diverse range of heterocycles after leaving the tosyl group . It is also utilized for regio, chemo, and stereoselective synthesis and production of sulfones and sulfinates .Mecanismo De Acción
Safety and Hazards
Tosylmethyl Isocyanide-13C1 is considered hazardous. It is toxic if swallowed or inhaled, and it may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is also suspected of damaging fertility or the unborn child . It is advised to use personal protective equipment as required and avoid breathing dust/fume/gas/mist/vapors/spray .
Direcciones Futuras
TosMIC has proved as a powerful and versatile synthon and is used in the synthesis of a broad range of heterocycles having pharmacological interest . It serves as an important building block in various synthetic methodologies . Various new catalysts and novel methodologies were explored due to the enormous use of this reagent .
Propiedades
IUPAC Name |
1-methyl-4-((113C)methylidyneazaniumylmethylsulfonyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S/c1-8-3-5-9(6-4-8)13(11,12)7-10-2/h3-6H,7H2,1H3/i2+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOAUYCPAUGDFF-VQEHIDDOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C[N+]#[C-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C[N+]#[13C-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


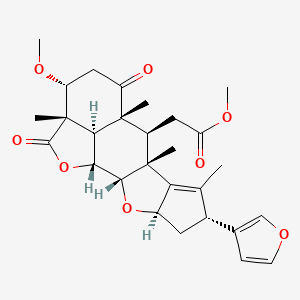
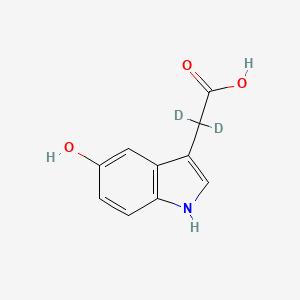
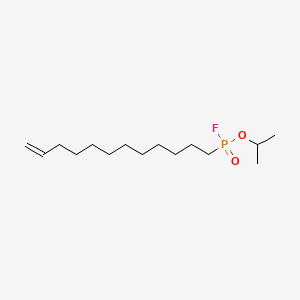
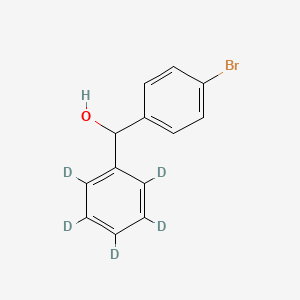
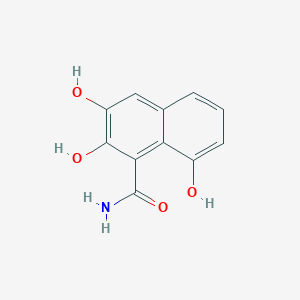
![1H-Imidazo[1,2-A][1,4]diazepine](/img/structure/B590914.png)

![3-Oxa-9-thia-4-azatricyclo[5.2.2.02,6]undeca-1,5,7-triene](/img/structure/B590916.png)
![2-Chloro-3-[2-(1-chlorocyclopropyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]phenol](/img/structure/B590918.png)
